molecular formula C21H18ClN5O2 B11472237 8-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

8-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B11472237
M. Wt: 407.9 g/mol
InChI Key: CGSOVPIJQQVHNM-UHFFFAOYSA-N
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Description

8-(4-CHLOROPHENYL)-N-(4-ETHOXYPHENYL)-4-METHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolotriazine derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethoxyphenyl group, and a pyrazolotriazine core

Preparation Methods

The synthesis of 8-(4-CHLOROPHENYL)-N-(4-ETHOXYPHENYL)-4-METHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolotriazine core, followed by the introduction of the chlorophenyl and ethoxyphenyl groups. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-(4-CHLOROPHENYL)-N-(4-ETHOXYPHENYL)-4-METHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(4-CHLOROPHENYL)-N-(4-ETHOXYPHENYL)-4-METHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to other similar compounds, 8-(4-CHLOROPHENYL)-N-(4-ETHOXYPHENYL)-4-METHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXAMIDE stands out due to its unique structure and properties. Similar compounds include other pyrazolotriazine derivatives, which may have different substituents on the phenyl rings. The uniqueness of this compound lies in its specific combination of chlorophenyl and ethoxyphenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H18ClN5O2

Molecular Weight

407.9 g/mol

IUPAC Name

8-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

InChI

InChI=1S/C21H18ClN5O2/c1-3-29-17-10-8-16(9-11-17)24-21(28)19-13(2)27-20(26-25-19)18(12-23-27)14-4-6-15(22)7-5-14/h4-12H,3H2,1-2H3,(H,24,28)

InChI Key

CGSOVPIJQQVHNM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(N3C(=C(C=N3)C4=CC=C(C=C4)Cl)N=N2)C

Origin of Product

United States

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